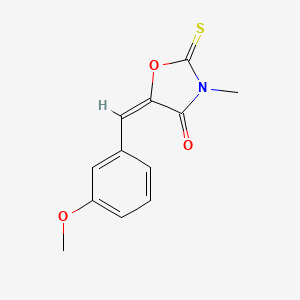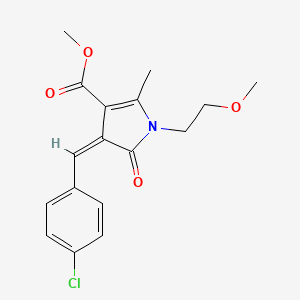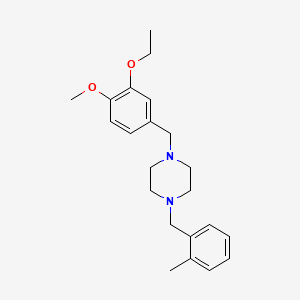![molecular formula C26H21BrClNO4S B11637944 (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11637944.png)
(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The unique structure of this compound, featuring multiple aromatic rings and halogen substitutions, contributes to its potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzyl alcohol with 3-ethoxybenzaldehyde to form an intermediate, which is then reacted with 4-chlorobenzylamine and thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or potassium carbonate in DMF are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Explored for its anti-diabetic properties, particularly in the treatment of type 2 diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, cancer cell proliferation, and glucose metabolism.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and the PPARγ pathway in glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its anti-diabetic properties.
Troglitazone: An earlier thiazolidinedione with similar biological activities.
Uniqueness
(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione:
Properties
Molecular Formula |
C26H21BrClNO4S |
|---|---|
Molecular Weight |
558.9 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H21BrClNO4S/c1-2-32-23-13-19(7-12-22(23)33-16-18-3-8-20(27)9-4-18)14-24-25(30)29(26(31)34-24)15-17-5-10-21(28)11-6-17/h3-14H,2,15-16H2,1H3/b24-14- |
InChI Key |
WDVJJEPOUOWGFI-OYKKKHCWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637863.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B11637874.png)
![4,6-dimethyl-2-oxo-1-{[(1E)-thien-2-ylmethylene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637882.png)
![Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11637883.png)

![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11637896.png)

![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637906.png)

![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]butanamide](/img/structure/B11637921.png)
![3-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637926.png)
![2-[(2,6-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11637932.png)
![Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11637937.png)
